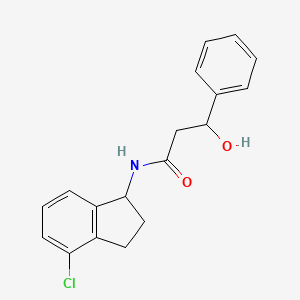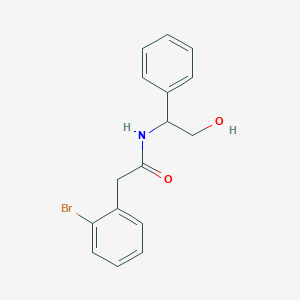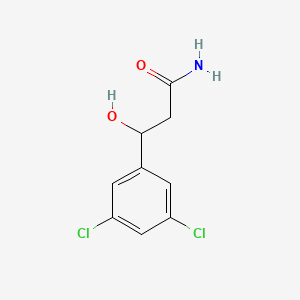
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Wirkmechanismus
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide acts as a competitive antagonist of the dopamine D4 receptor, which inhibits the binding of dopamine to this receptor. This results in a decrease in the activity of the dopamine system, which plays a critical role in the regulation of reward, motivation, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine system, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to decrease the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive processes such as working memory and attention.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide has several advantages for laboratory experiments, including its high affinity and selectivity for the dopamine D4 receptor, which allows for the precise modulation of this receptor. However, this compound also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide, including its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, ADHD, and drug addiction. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound on the dopamine system and its potential side effects. Finally, the development of more selective and potent dopamine D4 receptor antagonists may lead to the development of more effective treatments for these disorders.
Synthesemethoden
The synthesis of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide involves the reaction of 4-chloro-2,3-dihydro-1H-inden-1-amine with 3-hydroxy-3-phenylpropanoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound has a high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of cognitive and emotional processes.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-8-4-7-14-13(15)9-10-16(14)20-18(22)11-17(21)12-5-2-1-3-6-12/h1-8,16-17,21H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWUJDMZUVXOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CC(C3=CC=CC=C3)O)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)
![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)

![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)

![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)

![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)
![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)